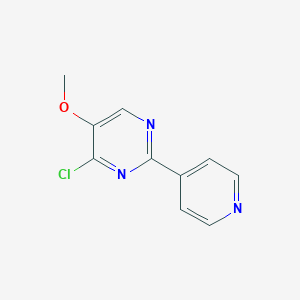

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has been studied for its potential applications in various areas of science. This compound has a unique structure that allows it to interact with other molecules and be used in a variety of ways.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The significance of pyrimidine derivatives in medicinal chemistry is substantial, thanks to their diverse pharmacological properties. In the context of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine, its structural similarity to pyrimidine derivatives underlines its potential in drug discovery. Pyrimidine scaffolds are known for their broad spectrum of biological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. This highlights the possibility of employing this compound in the synthesis of new medicinal agents that could target a variety of diseases (JeelanBasha & Goudgaon, 2021).

Organic Synthesis and Catalysis

The versatility of pyrimidine and its derivatives extends beyond medicinal applications, finding utility in organic synthesis and catalysis. The presence of nitrogen atoms in the pyrimidine ring makes these compounds excellent ligands in metal complexes, which are crucial in catalysis. This opens up avenues for the use of this compound in designing catalysts and facilitating various chemical reactions, enhancing the efficiency of synthetic processes (Li et al., 2019).

Optoelectronic Materials

In the field of optoelectronics, pyrimidine derivatives have shown promise in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine rings into π-extended conjugated systems is of particular interest for creating novel optoelectronic materials. This suggests the potential for this compound to contribute to the development of new materials that exhibit desirable photo- and electroluminescence properties for use in organic light-emitting diodes (OLEDs), image sensors, and more (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

4-chloro-5-methoxy-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLSRDFWJSOQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564896 |

Source

|

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133661-38-8 |

Source

|

| Record name | 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133661-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)